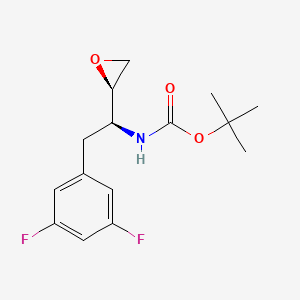

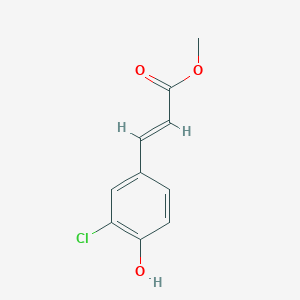

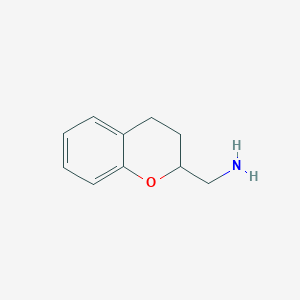

![molecular formula C27H31FN4O8 B1312672 (Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 849643-15-8](/img/structure/B1312672.png)

(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Descripción general

Descripción

El maleato de SU14813 es un inhibidor de la tirosina quinasa receptora novedoso y multidiana. Es conocido por sus potentes actividades antiangiogénicas y antitumorales. Este compuesto se dirige a varias tirosina quinasas receptoras, incluidas los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas, KIT y la tirosina quinasa 3 similar a fms .

Mecanismo De Acción

El maleato de SU14813 ejerce sus efectos inhibiendo la actividad quinasa de múltiples tirosina quinasas receptoras. Esta inhibición conduce a la reducción de la angiogénesis, la proliferación y la supervivencia de las células tumorales. Los objetivos moleculares incluyen los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas, KIT y la tirosina quinasa 3 similar a fms. Las vías implicadas son cruciales para el crecimiento y la metástasis tumoral .

Análisis Bioquímico

Biochemical Properties

SU14813 maleate plays a crucial role in biochemical reactions by inhibiting receptor tyrosine kinases. It interacts with enzymes such as vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT). These interactions inhibit the phosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation, migration, and survival . By targeting these enzymes, SU14813 maleate effectively disrupts the biochemical processes that contribute to tumor growth and angiogenesis.

Cellular Effects

SU14813 maleate exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells and tumor cells expressing vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT), SU14813 maleate inhibits ligand-dependent and ligand-independent proliferation, migration, and survival . This inhibition leads to reduced angiogenesis and tumor growth, highlighting the compound’s potential as an effective anticancer agent.

Molecular Mechanism

The molecular mechanism of SU14813 maleate involves its binding interactions with receptor tyrosine kinases. By binding to vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT), SU14813 maleate inhibits their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, migration, and survival. Additionally, SU14813 maleate may influence gene expression by modulating the activity of transcription factors involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SU14813 maleate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that SU14813 maleate inhibits receptor tyrosine kinase activity in a dose- and time-dependent manner . Over time, the compound’s inhibitory effects on angiogenesis and tumor growth become more pronounced, demonstrating its potential for sustained anticancer activity.

Dosage Effects in Animal Models

The effects of SU14813 maleate vary with different dosages in animal models. At lower doses, the compound effectively inhibits receptor tyrosine kinase activity and reduces tumor growth without causing significant toxicity . At higher doses, SU14813 maleate may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic efficacy. Threshold effects observed in these studies suggest that there is a critical concentration range within which SU14813 maleate exerts its maximum anticancer activity.

Metabolic Pathways

SU14813 maleate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of receptor tyrosine kinases affects metabolic flux and metabolite levels within cells . By disrupting these pathways, SU14813 maleate alters the cellular environment, contributing to its anticancer effects. Understanding the metabolic pathways involved in SU14813 maleate’s activity is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of SU14813 maleate within cells and tissues are critical factors that influence its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that SU14813 maleate reaches its intended sites of action, enhancing its inhibitory effects on receptor tyrosine kinases and tumor growth.

Subcellular Localization

The subcellular localization of SU14813 maleate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that SU14813 maleate exerts its effects precisely where needed, enhancing its anticancer activity. Understanding the subcellular localization of SU14813 maleate is crucial for optimizing its therapeutic potential.

Métodos De Preparación

La síntesis del maleato de SU14813 implica múltiples pasos, comenzando con la biblioteca química utilizada para aislar el sunitinibLas condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar las reacciones . Los métodos de producción industrial están optimizados para la síntesis a gran escala, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

El maleato de SU14813 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El maleato de SU14813 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la tirosina quinasa receptora.

Biología: Ayuda a comprender el papel de las tirosina quinasas receptoras en los procesos celulares.

Medicina: Se está investigando por su potencial para tratar diversos tipos de cáncer debido a sus propiedades antiangiogénicas y antitumorales.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a las tirosina quinasas receptoras

Comparación Con Compuestos Similares

El maleato de SU14813 es similar a otros inhibidores de la tirosina quinasa receptora como el sunitinib. Tiene un perfil de diana más amplio y propiedades farmacocinéticas optimizadas. Los compuestos similares incluyen:

Sunitinib: Otro inhibidor de la tirosina quinasa receptora multidiana con un perfil de diana más estrecho.

Pazopanib: Se dirige a receptores similares, pero tiene diferentes propiedades farmacocinéticas.

Sorafenib: Otro inhibidor multidiana con un espectro de actividad diferente

El maleato de SU14813 destaca por su potente actividad inhibitoria de amplio espectro, lo que lo convierte en un compuesto valioso en la investigación y la terapia del cáncer .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPBIMIFGPFTNF-FYOMJGPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463224 | |

| Record name | SU14813 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849643-15-8 | |

| Record name | SU14813 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

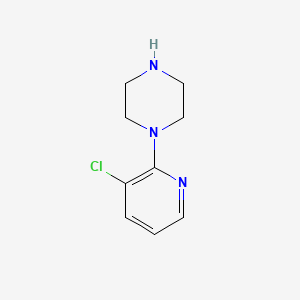

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)

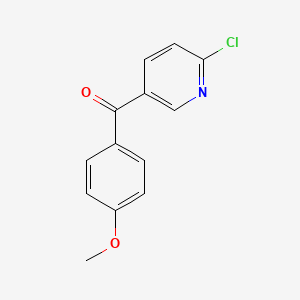

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)